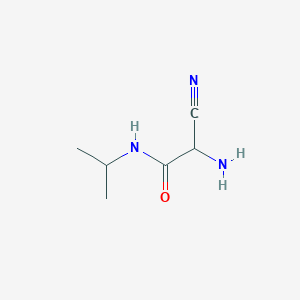

2-Amino-2-cyano-N-isopropyl-acetamide

Description

2-Amino-2-cyano-N-isopropyl-acetamide is a substituted acetamide derivative featuring an amino group (-NH₂), a cyano group (-CN), and an isopropyl substituent on the nitrogen atom. These analogs share functional groups critical for applications in medicinal chemistry, agrochemical synthesis, and material science .

Properties

IUPAC Name |

2-amino-2-cyano-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(8)3-7/h4-5H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAXVIFRWMORNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697168 | |

| Record name | 3-Nitrilo-N-propan-2-ylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-28-5 | |

| Record name | 2-Amino-2-cyano-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943843-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrilo-N-propan-2-ylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling Reagents and Conditions

Cyanoacetic acid reacts with isopropylamine in the presence of a carbodiimide-based coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to form N-isopropyl-2-cyanoacetamide. The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone at room temperature. For instance, a yield of 92–98% is reported when using EDC with a stoichiometric ratio of 1:1.2 (cyanoacetic acid to isopropylamine).

Key Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | DMF or acetone | |

| Coupling Agent | EDC | |

| Temperature | 20–25°C | |

| Reaction Time | 4–6 hours |

The introduction of the oximino group at the α-position of the cyanoacetamide is critical for subsequent reduction to the amino group. This step employs nitrosation using sodium nitrite (NaNO₂) under acidic conditions.

Nitrosation Mechanism

N-Isopropyl-2-cyanoacetamide undergoes nitrosation in hydrochloric acid (HCl) with NaNO₂ to form 2-cyano-2-oximino-N-isopropyl-acetamide . The reaction mechanism involves electrophilic substitution at the α-carbon, facilitated by the generation of nitrosonium ions (NO⁺) in acidic media. Optimal conditions include:

Yield Optimization

| Method | Conditions | Expected Yield (%) |

|---|---|---|

| H₂/Pd/C (5%) | EtOH, 25°C, 4 hours | 85–90 |

| Zn/HOAc | Reflux, 2 hours | 70–75 |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98% for the final product.

Challenges and Optimization Opportunities

-

Selectivity in Nitrosation : Competing nitration or over-oxidation may occur if HCl concentration exceeds 40%.

-

Reduction Efficiency : Catalytic hydrogenation risks cyano group reduction, necessitating careful catalyst selection.

-

Scalability : Batch processes using EDC face cost barriers; transitioning to flow chemistry could improve throughput .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyano-N-isopropyl-acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as triethylamine.

Substitution Reactions: Often require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Heterocyclic Compounds: Formed through condensation reactions, these compounds often exhibit significant biological activity.

Substituted Derivatives: Resulting from nucleophilic substitution, these derivatives can be tailored for specific applications in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound is frequently employed as a precursor in the synthesis of various nitrogenous heterocycles such as iminocoumarines, thiazoles, dihydropyridines, and imidazoles. These heterocycles are essential in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Reactivity and Mechanism of Action

- The compound contains multiple reactive sites, including an active methylene group and amide nitrogen, which participate in condensation and substitution reactions. This reactivity is leveraged to create derivatives with enhanced properties for specific applications .

Biological Applications

Antimicrobial Activity

- Research has demonstrated that derivatives of 2-amino-2-cyano-N-isopropyl-acetamide exhibit significant antimicrobial properties against various strains of Gram-positive and Gram-negative bacteria, as well as fungi. Studies employing disc diffusion methods have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, along with fungal strains like Aspergillus flavus and Candida albicans .

Potential Therapeutic Uses

- The compound's biological interactions are under investigation for potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Agricultural Applications

Fungicidal Properties

- This compound derivatives have been explored as fungicides effective against various plant pathogens. They demonstrate both preventive and curative actions against diseases caused by fungi such as Phytophthora infestans (tomato brown rot) and Peronospora pisi (downy mildew) . These compounds can be formulated into various agricultural products, including emulsions, powders, and granules for crop protection.

Analytical Applications

Fluorometric Determination

- In analytical chemistry, the compound has been utilized in spectrofluorimetric methods to determine the concentration of antihistaminic drugs. It reacts with reducing carbohydrates in borate buffer to produce fluorescence, making it useful for automated analysis in pharmacokinetics studies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-2-cyano-N-isopropyl-acetamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific molecular targets and pathways may vary depending on the derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-2-cyano-N-isopropyl-acetamide with structurally related compounds based on molecular properties, substituents, and available research findings.

Structural and Functional Analysis

2-Cyano-N-[(methylamino)carbonyl]acetamide: The methylamino-carbonyl group introduces hydrogen-bonding capacity, which may influence crystallinity or solubility in polar solvents . 2-Amino-5-cyanopyridine: The aromatic pyridine ring confers rigidity and electronic effects, altering reactivity compared to aliphatic acetamides .

Thermal Stability: The higher melting point of 2-Amino-5-cyanopyridine (159–165°C) compared to 2-Amino-2-cyanoacetamide (120–124°C) suggests stronger intermolecular forces due to aromatic stacking .

Biological Activity

2-Amino-2-cyano-N-isopropyl-acetamide is an organic compound with the molecular formula . It is characterized by the presence of an amino group, a cyano group, and an isopropyl group attached to the acetamide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its functional groups. The amino group can form hydrogen bonds, while the cyano group participates in nucleophilic and electrophilic reactions. These interactions allow the compound to modulate various biological pathways, potentially leading to therapeutic effects against different diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected by this compound include those related to mitochondrial function and metabolic regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the core structure can significantly influence its potency and selectivity against various biological targets. For instance, modifications to the isopropyl group may enhance lipophilicity, improving membrane penetration and bioavailability .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL depending on the strain tested. This positions it as a promising candidate for further development as an antimicrobial agent.

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound. In vitro tests conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis showed increased levels of pro-apoptotic markers, confirming its potential as an anticancer therapeutic .

Biological Activity Summary

| Activity Type | Assessed Effect | Observed Concentration Range |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | 10 - 50 µg/mL |

| Anticancer | Induction of apoptosis | 5 - 20 µM |

Structure-Activity Relationship Insights

| Modification | Effect on Activity | Notes |

|---|---|---|

| Isopropyl Group | Enhanced lipophilicity | Improves membrane penetration |

| Cyano Group | Increased nucleophilicity | Facilitates interaction with targets |

| Amino Group | Hydrogen bonding capability | Modulates biological pathways |

Q & A

Q. What are the established synthetic routes for 2-Amino-2-cyano-N-isopropyl-acetamide?

The compound can be synthesized via nucleophilic substitution of chloroacetamide derivatives with isopropylamine. A general method involves refluxing 2-chloroacetamide (e.g., N-isopropyl-2-chloroacetamide) with excess isopropylamine in benzene under nitrogen for 14–60 hours to yield the target compound . Purity can be enhanced using column chromatography or recrystallization. Confirm the reaction completion via TLC or HPLC.

Q. How can researchers characterize this compound using spectroscopic methods?

- 1H/13C NMR : The cyano group (δ ~120 ppm in 13C NMR) and isopropyl substituent (δ 1.0–1.5 ppm for CH3 in 1H NMR) are key diagnostic signals. Compare with literature data for analogous compounds (e.g., 2-Amino-2-cyanoacetamide: δ 4.43 ppm for -CH- and 168.1 ppm for carbonyl in 13C NMR) .

- IR Spectroscopy : Look for absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (C6H11N3O2, exact mass: 157.0851 g/mol).

Q. What solvent systems are recommended for purification and stability studies?

Polar aprotic solvents (e.g., DMF, DMSO) are ideal for dissolution during synthesis. For purification, use ethanol-water mixtures for recrystallization. Stability tests should assess degradation under varying pH, temperature, and light exposure, referencing storage guidelines for related acetamides (e.g., store at 2–8°C in airtight containers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

Employ Design of Experiments (DOE) to systematically vary parameters:

- Temperature : Optimize between 60–100°C to balance reaction rate and side-product formation.

- Catalyst : Test bases like triethylamine to accelerate amine substitution .

- Solvent : Compare benzene, toluene, and acetonitrile for reaction efficiency. Monitor progress via in-situ FTIR or GC-MS. Advanced purification techniques (e.g., preparative HPLC) may resolve stereochemical impurities .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in:

- Purity : Validate compound integrity using HPLC (>98% purity) and elemental analysis.

- Assay Conditions : Standardize cell lines, concentrations, and incubation times. For example, if anti-inflammatory activity conflicts, repeat assays with primary cells vs. immortalized lines .

- Metabolic Stability : Perform pharmacokinetic studies (e.g., microsomal stability tests) to rule out degradation artifacts .

Q. What computational tools aid in studying the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases).

- MD Simulations : Explore conformational stability in aqueous environments using GROMACS. Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity measurements .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct Management : Optimize stoichiometry to minimize unreacted intermediates.

- Solvent Recovery : Implement green chemistry principles (e.g., solvent recycling via distillation).

- Process Safety : Conduct calorimetry (e.g., RC1e) to assess exothermic risks during large-scale reactions .

Methodological Notes

- Stereochemical Considerations : Chiral HPLC or SFC (Supercritical Fluid Chromatography) may resolve enantiomers if the isopropyl group induces asymmetry .

- Toxicological Profiling : Follow OECD guidelines for acute toxicity assays (e.g., Ames test for mutagenicity) due to limited existing data .

- Data Reproducibility : Archive raw spectral data and reaction logs in FAIR-compliant repositories (e.g., Zenodo) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.